N-(3-aminophenyl)pyridine-2-carboxamide
Overview
Description
N-(3-aminophenyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of an aminophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)pyridine-2-carboxamide typically involves the reaction of 3-aminobenzamide with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the aminophenyl group.
Scientific Research Applications
N-(3-aminophenyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or activator in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to alterations in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)pyridine-2-carboxamide: Similar structure but with the amino group in the ortho position.
N-(4-aminophenyl)pyridine-2-carboxamide: Similar structure but with the amino group in the para position.
Pyridine-2-carboxamide: Lacks the aminophenyl group, resulting in different chemical properties.
Uniqueness
N-(3-aminophenyl)pyridine-2-carboxamide is unique due to the specific positioning of the aminophenyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct biological activities and chemical behaviors compared to its ortho and para analogs.
Properties
IUPAC Name |
N-(3-aminophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSOVSWKGXJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389747 | |
Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90209-80-6 | |
Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?
A1: this compound can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in this compound, leading to N(amide)-coordination in the resulting complex. [, ]
Q2: What spectroscopic techniques are useful for characterizing the complexes of this compound?
A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.
Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and this compound?
A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with this compound. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.
- DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar
- New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar
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